An In-depth Technical Guide to 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz)
An In-depth Technical Guide to 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz)
A Core Tool for Glycobiology and Drug Discovery
This guide provides a comprehensive overview of 6-Azido-N-acetylgalactosamine-UDP (UDP-GalNAz), a pivotal chemical tool for researchers, scientists, and drug development professionals. UDP-GalNAz is a synthetic analog of the naturally occurring nucleotide sugar, Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc).[1][2] The key modification in UDP-GalNAz is the substitution of the hydroxyl group at the 6th position of the galactosamine sugar with a chemically reactive azido (B1232118) group (-N₃).[2][3] This seemingly small alteration provides a powerful bioorthogonal handle, enabling the tracking, visualization, and characterization of glycoconjugates in complex biological systems.[2][3]
Primarily, UDP-GalNAz serves as a donor substrate for various glycosyltransferases, particularly polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), which are responsible for initiating mucin-type O-linked glycosylation.[1][4] By mimicking the natural substrate, UDP-GalNAz allows for the metabolic or enzymatic incorporation of the azide-modified sugar into glycoproteins and other glycoconjugates.[3][5] The introduced azide (B81097) group can then be selectively reacted with alkyne-bearing probes via "click chemistry," a highly efficient and specific bioorthogonal reaction, for subsequent detection and analysis.[1][3][5]
This guide will delve into the synthesis of UDP-GalNAz, its physicochemical properties, detailed experimental protocols for its application, and its role in advancing our understanding of glycosylation in health and disease.
Physicochemical and Logistical Data
Quantitative data for UDP-GalNAz is crucial for experimental design and execution. The following table summarizes key physicochemical properties and logistical information for this compound.
| Property | Value | Source |
| Molecular Formula (Free Acid) | C₁₇H₂₆N₆O₁₇P₂ | [6][7] |
| Molecular Weight (Free Acid) | 648.37 g/mol | [6][7] |
| Molecular Weight (Disodium Salt) | 692.3 g/mol | [8] |
| Purity (HPLC) | ≥ 95% | [6][7] |
| Appearance | Colorless to white solid | [6][7] |
| Solubility | Water, aqueous buffers (pH 7-7.5) | [6][7] |
| Spectroscopic Properties (λmax) | 262 nm | [6][7] |
| Storage Conditions | -20°C | [6][7][9] |
| Shipping Conditions | Ambient temperature | [6][7] |
Synthesis of UDP-GalNAz
A highly efficient method for the synthesis of UDP-GalNAc and its analogs, such as UDP-GalNAz, is a two-step enzymatic process.[1][10] This method offers high yields and avoids the need for complex protection group chemistry often associated with traditional chemical synthesis.
Experimental Protocol: Two-Step Enzymatic Synthesis
This protocol is adapted from the method described by Bourgeaux et al. (2005) for the synthesis of UDP-GalNAc, which is also applicable to the synthesis of UDP-GalNAz using the corresponding azido-sugar precursor.[1][10]
Enzymes:
-
Recombinant human GalNAc kinase (GK2)
-
Recombinant human UDP-GalNAc pyrophosphorylase (AGX1)
Materials:
-
N-azidoacetylgalactosamine (GalNAz)
-
Uridine triphosphate (UTP)
-
Adenosine triphosphate (ATP)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Escherichia coli expression system for recombinant enzymes
-
Purification columns (e.g., anion exchange chromatography)
Procedure:
-
Enzyme Preparation: Express and purify recombinant human GK2 and AGX1 from E. coli cultures. A one-step purification from 1L cultures is typically sufficient.[1][10]
-
Kinase Reaction (Step 1):
-
In a suitable reaction vessel, combine GalNAz, ATP, and purified GK2 in the reaction buffer.
-
Incubate the reaction mixture to allow for the phosphorylation of GalNAz to GalNAz-1-phosphate.
-
Monitor the reaction progress using an appropriate method, such as thin-layer chromatography (TLC).
-
-
Pyrophosphorylase Reaction (Step 2):
-
To the reaction mixture from Step 1, add UTP and purified AGX1.
-
Incubate the mixture to facilitate the reaction between GalNAz-1-phosphate and UTP to form UDP-GalNAz.
-
Continue to monitor the reaction for completion.
-
-
Purification:
-
Purify the resulting UDP-GalNAz from the reaction mixture using a simple procedure, such as anion exchange chromatography.
-
Lyophilize the purified fractions to obtain UDP-GalNAz as a solid.
-
This enzymatic approach provides a rapid and efficient means to produce UDP-GalNAz with high yields.[1][10]
Metabolic Labeling of Glycoproteins
A primary application of UDP-GalNAz is in the metabolic labeling of glycoproteins within living cells. This is typically achieved by introducing a cell-permeable, peracetylated form of N-azidoacetylgalactosamine (Ac₄GalNAz).[11]
Experimental Protocol: In Vivo Metabolic Labeling in Mice
This protocol provides a general framework for the in vivo metabolic labeling of glycoproteins in a mouse model using Ac₄GalNAz.[11]
Materials:
-
Peracetylated N-azidoacetylgalactosamine (Ac₄GalNAz)
-
Vehicle for injection (e.g., sterile PBS with a solubilizing agent like DMSO)
-
Experimental mice
-
Tissue harvesting equipment
-
Lysis buffer
-
Click chemistry reagents (e.g., alkyne-biotin or alkyne-fluorophore)
Procedure:
-
Administration of Ac₄GalNAz: Administer Ac₄GalNAz to the mice via a suitable route, such as intraperitoneal injection. The exact dosage and frequency will depend on the specific experimental design and should be optimized accordingly.
-
Metabolic Incorporation: Allow sufficient time for the metabolic incorporation of the azido-sugar into glycoproteins. This period can range from several hours to days.
-
Tissue Harvesting: At the end of the labeling period, humanely euthanize the mice and harvest the tissues of interest.
-
Protein Extraction: Homogenize the harvested tissues in a suitable lysis buffer to extract total protein.
-
Click Chemistry:
-
To the protein lysate, add the alkyne-functionalized probe (e.g., alkyne-biotin for affinity purification or alkyne-fluorophore for imaging).
-
Add the copper(I) catalyst and other necessary reagents for the click reaction.
-
Incubate the reaction to allow for the covalent ligation of the probe to the azide-modified glycoproteins.
-
-
Downstream Analysis: The labeled glycoproteins can now be analyzed by various methods, including:
-
SDS-PAGE and Western Blotting: If a biotinylated probe was used, detection can be performed with streptavidin-HRP. If a fluorescent probe was used, direct in-gel fluorescence imaging can be performed.
-
Affinity Purification: Biotin-labeled glycoproteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.
-
Fluorescence Microscopy: Labeled tissues or cells can be visualized using fluorescence microscopy.
-
In Vitro Enzymatic Labeling of Glycoproteins
UDP-GalNAz can also be used for the in vitro enzymatic labeling of purified glycoproteins or cell lysates. This approach is particularly useful for studying the activity of specific glycosyltransferases or for labeling proteins that are not amenable to metabolic labeling.
Experimental Protocol: In Vitro Labeling using a Mutant Galactosyltransferase
This protocol is based on the use of a mutant β-1,4-galactosyltransferase (Y289L GalT1) that can transfer GalNAz from UDP-GalNAz to terminal N-acetylglucosamine (GlcNAc) residues on glycoproteins.[2][4][7]
Materials:
-
Purified glycoprotein (B1211001) sample or cell lysate
-
UDP-GalNAz
-
Recombinant mutant Y289L GalT1 enzyme
-
Labeling buffer (e.g., 25 mM HEPES, 150 mM NaCl, 10 mM MnCl₂, pH 7.5)
-
Click chemistry reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the glycoprotein sample, UDP-GalNAz, and Y289L GalT1 enzyme in the labeling buffer.
-
Enzymatic Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 4°C or 37°C) for a sufficient period (e.g., 1-16 hours) to allow for the enzymatic transfer of GalNAz to the glycoprotein.
-
Reaction Quenching (Optional): The reaction can be stopped by heat inactivation of the enzyme or by the addition of a chelating agent like EDTA.
-
Removal of Excess UDP-GalNAz: It is often necessary to remove unreacted UDP-GalNAz before proceeding to the click chemistry step. This can be achieved by protein precipitation (e.g., with chloroform/methanol) or by using a spin column.
-
Click Chemistry: Perform the click chemistry reaction as described in the metabolic labeling protocol to attach the desired probe to the azide-modified glycoprotein.
-
Analysis: Analyze the labeled glycoprotein using appropriate downstream methods.
Signaling Pathways and Workflows
To visualize the processes described above, the following diagrams illustrate the metabolic pathway of Ac₄GalNAz and the experimental workflows for both metabolic and in vitro labeling.
Caption: Metabolic pathway of Ac₄GalNAz for glycoprotein labeling.
Caption: Experimental workflows for glycoprotein labeling.
Caption: The copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).
References
- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose | Springer Nature Experiments [experiments.springernature.com]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Enzymatic route to preparative-scale synthesis of UDP–GlcNAc/GalNAc, their analogues and GDP–fucose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
